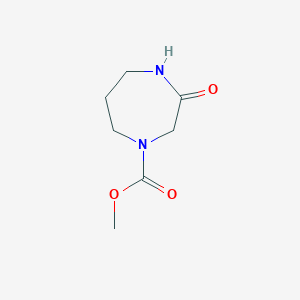
2,6-Dibromo-3-nitropyridin-4-amine
Übersicht
Beschreibung
2,6-Dibromo-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.91 . It is used in various industries and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
The InChI code for 2,6-Dibromo-3-nitropyridin-4-amine is 1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,6-Dibromo-3-nitropyridin-4-amine serves as a versatile intermediate in organic synthesis. Its nitro group and bromine atoms make it a reactive compound for various substitution reactions. It can undergo palladium-catalyzed coupling reactions to create a wide array of complex organic molecules, which are valuable in developing pharmaceuticals and agrochemicals .
Pharmacology
In pharmacological research, this compound is utilized to synthesize derivatives that may act as potential therapeutic agents. The presence of multiple reactive sites allows for the creation of compounds with varied biological activities, which can be screened for medicinal properties .
Material Science
The bromine atoms present in 2,6-Dibromo-3-nitropyridin-4-amine can be used to introduce bromine into polymers and other materials. This can impart flame retardant properties or serve as a precursor for further functionalization of materials .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical methods. Its distinct spectroscopic properties allow it to be used in the quantification and detection of various substances through techniques like HPLC or mass spectrometry .
Environmental Science
Research in environmental science may leverage 2,6-Dibromo-3-nitropyridin-4-amine to study its breakdown products and their impact on the environment. Understanding its degradation pathways can help in assessing the environmental risks associated with its use .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of 2,6-Dibromo-3-nitropyridin-4-amine can be synthesized and tested as potential pesticides or herbicides. The bromine atoms can be replaced with other groups that confer selective toxicity towards pests .
Biochemistry Research
Biochemists may explore the interaction of 2,6-Dibromo-3-nitropyridin-4-amine derivatives with biological macromolecules. This can provide insights into the molecular basis of diseases and lead to the development of diagnostic tools .
Chemical Engineering
In chemical engineering, this compound is important for the synthesis of fine chemicals and as a building block in chemical processes. Its reactivity is exploited to design efficient and scalable synthetic routes for industrial applications .
Eigenschaften
IUPAC Name |
2,6-dibromo-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELQQMDXWZGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693025 | |
| Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-nitropyridin-4-amine | |
CAS RN |
848470-14-4 | |
| Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)


![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)
